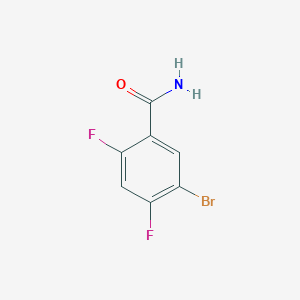

5-Bromo-2,4-difluorobenzamide

Description

5-Bromo-2,4-difluorobenzamide (CAS: 1805583-56-5) is a halogenated aromatic amide with the molecular formula C₇H₄BrF₂NO and a molecular weight of 236.01 g/mol . It is synthesized as a key intermediate in the production of 5-bromo-2,4-difluorobenzoic acid, a compound widely used in agrochemical and pharmaceutical industries . The compound is characterized by a bromine atom at the 5-position and fluorine atoms at the 2- and 4-positions on the benzene ring, with a primary amide group (-CONH₂) at the 1-position. Its melting point ranges from 120–124°C, and it exhibits characteristic IR absorption bands at 3405 cm⁻¹ (NH stretch) and 1655 cm⁻¹ (C=O stretch) .

Properties

IUPAC Name |

5-bromo-2,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZBPUQVKVAUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-2,4-difluorobenzamide typically involves the bromination of 2,4-difluorobenzoic acid. One method includes reacting 2,4-difluorobenzoic acid with a brominating reagent in sulfuric acid, followed by esterification with alcohol, rectification, purification, hydrolysis, and acidification to obtain high-purity 5-bromo-2,4-difluorobenzoic acid . This acid can then be converted to the corresponding amide through standard amide formation reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same bromination and purification steps, with additional optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-difluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Reduction and Oxidation: The compound can undergo reduction and oxidation reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic aromatic substitution can produce various substituted benzamides .

Scientific Research Applications

5-Bromo-2,4-difluorobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to form hydrogen bonds with succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This interaction can inhibit the enzyme’s activity, leading to potential antimicrobial and antifungal effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzamide Derivatives

Key Observations :

- Substituent Effects: The position and type of substituents significantly influence reactivity and applications. For example, the presence of fluorine in this compound enhances its stability and bioavailability compared to non-fluorinated analogs .

- Synthetic Complexity : Derivatives with heterocyclic moieties (e.g., thiazole in ) require multi-step syntheses, whereas this compound is produced via a streamlined two-step process .

Brominated Difluorobenzoic Acid Derivatives

Functional Group Impact :

- The amide group in this compound provides distinct reactivity, enabling its use in peptide coupling reactions, unlike its carboxylic acid counterparts, which are more suited for salt formation or esterification .

Pyridine and Heterocyclic Analogs

- 5-Bromo-2,4-dimethylpyridine (CAS: 27063-92-9) exhibits a boiling point of 205–210°C and a density of 1.415 g/cm³ . Unlike this compound, this compound lacks an amide group, reducing its polarity and altering solubility profiles.

Biological Activity

5-Bromo-2,4-difluorobenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine Atom : Enhances reactivity and potential biological interaction.

- Two Fluorine Atoms : Influence lipophilicity and electronic properties.

- Amide Group : Essential for biological activity through hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound has been shown to:

- Inhibit Enzyme Activity : It may modulate the activity of various enzymes involved in critical cellular processes. For instance, binding to succinate dehydrogenase affects mitochondrial function.

- Antimicrobial Properties : Exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi.

- Anticancer Potential : Research indicates that it could inhibit cell proliferation in certain cancer cell lines by targeting pathways involved in tumor growth.

Antimicrobial Activity

This compound has been investigated for its antimicrobial efficacy. Studies have demonstrated its effectiveness against:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Significant |

The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. Notable findings include:

- Breast Cancer Cells : Induction of apoptosis through caspase activation.

- Lung Cancer Cells : Inhibition of migration and invasion capabilities.

The compound's ability to interfere with the cell cycle and induce apoptosis makes it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

-

Study on Antimicrobial Efficacy :

- Conducted by researchers at a prominent university, this study evaluated the compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated samples compared to controls.

- Cancer Cell Line Inhibition :

- Mechanistic Insights :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.